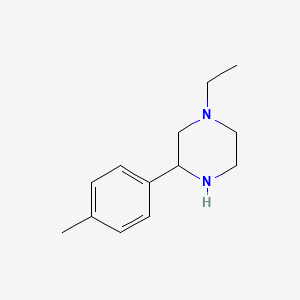

1-Ethyl-3-(4-methylphenyl)piperazine

Vue d'ensemble

Description

1-Ethyl-3-(4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Ethyl-3-(4-methylphenyl)piperazine (EMPP) is a piperazine derivative that has garnered attention for its significant biological activities, particularly in enhancing drug delivery systems. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an ethyl group at the nitrogen atom and a para-methylphenyl group attached to the piperazine ring. The structural characteristics of EMPP contribute to its unique chemical reactivity and biological activity, making it a subject of interest in various biochemical and pharmaceutical applications.

Permeation Enhancement:

EMPP primarily functions as a permeation enhancer , significantly improving the permeability of intestinal epithelium. This is crucial for the absorption of macromolecular therapeutics. The compound operates by:

- Decreasing transepithelial electrical resistance (TEER) : This indicates a loosening of tight junctions between epithelial cells, facilitating paracellular transport.

- Modulating tight junction proteins : EMPP alters the expression and function of these proteins, enhancing drug bioavailability when co-administered with other therapeutics.

Pharmacological Effects

Research has shown that EMPP interacts with various cellular components, leading to several pharmacological effects:

- Increased permeability : Studies indicate that EMPP enhances the absorption of both paracellular markers (like [14C]-mannitol) and peptide drugs (such as [3H]-octreotide) across intestinal barriers.

- Cellular effects : In Caco-2 cells, EMPP has been observed to decrease mitochondrial membrane potential while increasing plasma membrane potential, indicating its influence on cellular dynamics.

Comparative Analysis with Similar Compounds

The following table compares EMPP with other structurally similar compounds regarding their unique properties and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Phenylpiperazine | Phenyl group attached to piperazine | Known for psychoactive effects |

| 4-Methylpiperazine | Methyl group at the 4-position on piperazine | Exhibits different pharmacological properties |

| 1-(4-Chlorophenyl)piperazine | Chlorophenyl group on piperazine | Distinct biological activity compared to others |

| This compound | Ethyl and para-methylphenyl substituents | Effective as an intestinal permeation enhancer |

Study on Drug Delivery Enhancement

A study conducted on rat colonic mucosae revealed that EMPP significantly increased the permeability of both paracellular markers and peptide drugs. The results indicated that EMPP's action was concentration-dependent, with higher concentrations leading to greater enhancements in drug absorption. This suggests potential applications in formulating effective drug delivery systems for macromolecular therapeutics.

Safety Profile Assessment

While EMPP shows promise as a permeation enhancer, safety concerns must be addressed. Preliminary studies indicate that EMPP does not cause histological damage to intestinal tissues at effective doses. However, further investigations are required to fully understand its safety profile in long-term applications.

Propriétés

IUPAC Name |

1-ethyl-3-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-3-15-9-8-14-13(10-15)12-6-4-11(2)5-7-12/h4-7,13-14H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJRNGBZCZXYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.